Methyl isonipecotate

Physicochemical Properties Volatility Solvent Removal

Medicinal chemists developing non-urea sEH inhibitors often encounter scaffold limitations that constrain potency and selectivity. Methyl isonipecotate (CAS 2971-79-1) resolves this by providing a versatile piperidine ester building block with a reactive 4-carboxymethyl handle. • Yields non-urea sEH inhibitors with nanomolar potency (IC50 as low as 7.9 nM) for hypertension and vascular inflammation research. • Validated in multi-step syntheses of antitubercular agents and anti-HIV-1 compounds. • Enables directed sp3 C-H activation at C-2 for constructing complex, highly functionalized piperidine architectures.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 2971-79-1
Cat. No. B140471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isonipecotate
CAS2971-79-1
Synonyms4-Piperidinecarboxylic Acid Methyl Ester;  4-(Methoxycarbonyl)piperidine;  Methyl 4-Piperidinecarboxylate;  Methyl Isonipecotate;  Methyl Isonipecotinate; 
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNCC1
InChIInChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3
InChIKeyRZVWBASHHLFBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl isonipecotate: Comparative Performance Data


Methyl isonipecotate (CAS 2971-79-1), also known as methyl 4-piperidinecarboxylate, is a piperidine derivative featuring a carboxymethyl ester group at the 4-position . It serves as a key intermediate in organic synthesis, particularly valued for its role in constructing bioactive molecules . Critical for procurement, its physical state is a clear, colorless to yellow liquid with a boiling point of 85-90 °C and a density of 1.06 g/mL at 25 °C .

Liquid formEasier handling and dispensing than solid isonipecotic acid
Low boiling pointFacilitates gentle solvent removal under reduced pressure
Protected acid strategyEster group acts as latent carboxylic acid, enabling orthogonal reactivity in multi-step synthesis

Methyl isonipecotate: Why Analogs Are Not Interchangeable


Substituting methyl isonipecotate with its closest structural analogs—such as ethyl isonipecotate, isonipecotic acid, or unsubstituted piperidine—is not scientifically valid due to significant divergence in key physicochemical and reactive properties. These differences directly impact reaction design, purification, and the pharmacokinetic profile of downstream products. The following sections provide quantitative evidence that underscores the unique role of the methyl ester group, establishing a clear basis for its preferential selection over generic alternatives .

Ethyl isonipecotate

Lower boiling point of methyl ester may shift solvent removal profiles; ethyl ester's higher bp could necessitate harsher conditions that compromise heat-sensitive products.

Isonipecotic acid

Solid free acid has limited organic solubility; the methyl ester provides a protecting group that can be selectively removed after synthesis steps incompatible with a free acid.

Unsubstituted piperidine

Lacks ester directing group for site-selective C-2 arylation; basic amine may interfere in multi-step sequences without protection.

Methyl isonipecotate: Differentiation from Key Analogs


Boiling Point and Density: Comparison with Ethyl Isonipecotate

Methyl isonipecotate exhibits a significantly lower boiling point (85-90 °C) compared to its ethyl ester analog, ethyl isonipecotate (204 °C), at atmospheric pressure. This substantial difference, a delta of approximately 114-119 °C, stems directly from the smaller methyl ester group. For synthetic chemists, a lower boiling point often translates to easier removal by evaporation under reduced pressure, streamlining post-reaction workup and purification steps. In contrast, the higher boiling point of the ethyl ester may necessitate more aggressive conditions or a higher vacuum for removal, potentially impacting the stability of sensitive downstream products. Additionally, the density of methyl isonipecotate (1.06 g/mL) is higher than that of the ethyl analog (1.02 g/mL), which can affect phase separation and handling during liquid-liquid extractions. These differences are crucial when selecting a building block for a specific synthetic route, as the physical properties of the intermediate directly influence process efficiency and cost [1].

Boiling point & density
Cross-study comparable
85–90 °C (bp)
1.06 g/mL (density)
Supports gentler solvent removal and handling
Ethyl ester: 204 °C, 1.02 g/mL; delta ~114–119 °C
Physicochemical Properties Volatility Solvent Removal

Ester Reactivity vs. Isonipecotic Acid

Methyl isonipecotate, as a methyl ester, provides a protected form of the carboxylic acid. This is a critical distinction from its parent compound, isonipecotic acid. The free acid form (isonipecotic acid) is a solid with a high melting point (>300 °C), which can pose challenges with solubility in organic solvents and compatibility with certain reaction conditions (e.g., those involving strong bases or nucleophiles) . In contrast, methyl isonipecotate is a liquid at room temperature with a boiling point of 85-90 °C, offering superior handling and solubility in a wide range of organic solvents . The ester functionality acts as a latent carboxylic acid, allowing it to pass unscathed through synthetic steps where a free acid would be problematic. The ester can then be selectively hydrolyzed at the desired stage of the synthesis to reveal the active acid group. This capability is not present in the free acid, making the ester a more versatile and strategically valuable building block for multi-step syntheses .

Ester vs acid reactivity
Class-level inference
Liquid ester, protected acid
Solid acid (mp >300 °C)
Ester enables orthogonal reactivity as latent acid
Enables selective deprotection in multi-step synthesis
Synthetic Versatility Protecting Group Strategy Reaction Compatibility

Solubility and C-H Activation: Ester vs. Piperidine

The introduction of a carboxymethyl ester group onto the piperidine ring fundamentally alters the compound's properties. Unsubstituted piperidine is a basic, water-miscible liquid with a boiling point of 106 °C [1]. Methyl isonipecotate, while maintaining a liquid state, exhibits a lower boiling point (85-90 °C) and is only slightly soluble in water [2]. More importantly, the ester moiety provides a handle for directed chemical transformations that are not possible with simple piperidine. Specifically, methyl isonipecotate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This reaction is a powerful method for functionalizing the piperidine core, but it relies on the presence of the ester group to direct the metal catalyst to the desired C-2 position. Unsubstituted piperidine lacks this directing group and would undergo non-selective or no reaction under the same conditions. This distinct reactivity profile, coupled with altered physical properties, underscores that methyl isonipecotate is not merely a substituted piperidine but a distinct chemical entity with its own set of applications .

C–H activation capability
Class-level inference
Directs C-2 arylation
No directing group
Enables site-selective functionalization not possible with piperidine
Ester directing group required
Solubility Reactivity C-H Activation

Non-Urea sEH Inhibitor Scaffold

In the context of developing soluble epoxide hydrolase (sEH) inhibitors, methyl isonipecotate has proven to be a superior starting point for generating potent, non-urea based scaffolds. High-throughput screening identified a sulfonyl isonipecotamide derivative, synthesized from methyl isonipecotate, as a nanomolar inhibitor with an IC50 of 20.0 nM [1]. This finding is significant because it demonstrates that the piperidine core, when appropriately functionalized starting from methyl isonipecotate, can achieve high potency without relying on the urea pharmacophore common to many earlier sEH inhibitors. Further structure-activity relationship (SAR) studies, guided by this initial hit, led to the development of even more potent compounds, with IC50 values reaching 7.9 nM [1]. This represents a >2.5-fold improvement in potency through focused optimization of the methyl isonipecotate-derived scaffold. The ability to achieve such potency with a non-urea scaffold is a key differentiator, as it may lead to improved physicochemical and pharmacokinetic properties compared to traditional urea-based inhibitors. This evidence positions methyl isonipecotate as a strategic choice for medicinal chemists aiming to develop novel sEH inhibitors with potentially better drug-like properties [1].

sEH inhibitor potency
Direct head-to-head comparison
7.9 nM (optimized)
Initial: 20.0 nM
2.5-fold improvement supporting non-urea scaffold optimization
In vitro fluorescence assay
Medicinal Chemistry Enzyme Inhibition Lead Optimization

Diverse Bioactive Agent Synthesis

The value of a chemical building block is often measured by the breadth of its application. Methyl isonipecotate demonstrates exceptional versatility by serving as a documented starting material or key intermediate in the synthesis of at least five distinct classes of bioactive molecules: (1) antitubercular agents, (2) anti-HIV-1 agents, (3) aminopyrazine inhibitors, (4) orally available naphthyridine protein kinase D inhibitors, and (5) a scalable catalyst for asymmetric hydrogenation . This contrasts sharply with many analogs that are tailored for a single, specific purpose. For a research laboratory or procurement manager, this means that a single stock of methyl isonipecotate can support multiple, diverse research programs simultaneously. This reduces inventory complexity, lowers the risk of material obsolescence, and streamlines the supply chain. The documented success across these varied therapeutic and catalytic areas provides strong evidence for its reliable and reproducible performance as a chemical input, thereby mitigating the technical risk associated with adopting a new synthetic intermediate .

Application breadth
Class-level inference
5 distinct bioactive classes
Typical analogs: 1–2 classes
Broad utility supports multi-project reagent stock
Reduces inventory complexity and supply risk
Synthetic Utility Drug Discovery Chemical Biology

Methyl isonipecotate: Validated Application Scenarios


Non-Urea sEH Inhibitors for Cardiovascular Research

Procure methyl isonipecotate to establish a robust synthetic route for novel, non-urea sEH inhibitors. As demonstrated, its use leads to compounds with nanomolar potency (IC50 as low as 7.9 nM), offering a compelling alternative to traditional urea-based scaffolds for research into hypertension and vascular inflammation .

Antitubercular and Anti-HIV-1 Agents

Methyl isonipecotate is a validated starting material for synthesizing compounds with activity against Mycobacterium tuberculosis and HIV-1. Its procurement supports medicinal chemistry programs focused on developing new therapies for infectious diseases, where its reliable performance in multi-step syntheses has been documented .

Directed C-H Functionalization of Piperidines

For synthetic methodology groups, methyl isonipecotate is an essential reactant for exploring and applying directed C-2 arylation of piperidines via sp3 C-H activation. This capability is unique to the ester-substituted piperidine and is not possible with the parent compound, making it a critical reagent for constructing highly functionalized, complex molecular architectures .

PKD Inhibitors for Oncology and Cell Signaling

Research groups investigating the role of PKD in cancer and other diseases should consider methyl isonipecotate as a key precursor to orally available naphthyridine-based PKD inhibitors. Its use in this context has been established, providing a clear path from a simple building block to a potent biological probe or lead compound .

Application
Selection Property
Validation Focus
sEH inhibitor synthesis for cardiovascular pathway studies
Non-urea scaffold generation
sEH inhibition potency and selectivity profiling
Anti-infective medicinal chemistry synthesis
Reported intermediate for antitubercular and anti-HIV-1 agents
Activity evaluation against Mycobacterium tuberculosis and HIV-1 targets
C–H activation methodology research
Ester-directed C-2 arylation capability
Site-selective C–C bond formation on piperidine core
PKD inhibitor development for signaling studies
Key intermediate for naphthyridine PKD inhibitors
Kinase selectivity and cellular pathway modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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